Adenosine receptor antagonist 4
Description
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine (CAS: 133240-06-9) is a bicyclic heterocyclic compound featuring a fused imidazole-pyridine core. Its structure includes ethyl and methyl substituents at positions 2, 5, and 7, which influence its electronic, steric, and pharmacological properties. This compound has been investigated as a modulator of G-protein-coupled receptors (e.g., GPR4) and as a precursor in medicinal chemistry .
Propriétés
IUPAC Name |
2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJWZJOSWSJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431137 | |
| Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133240-06-9 | |
| Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8NB2AA6HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Synthesis of 5,7-Dimethyl-2-chloro-3-nitropyridine
The starting material, 5,7-dimethyl-2-chloro-3-nitropyridine, is synthesized through nitration of 2-chloro-5,7-dimethylpyridine. Directed by the electron-donating methyl groups, nitration occurs regioselectively at the 3-position under mixed-acid conditions:
Reaction Conditions :
-
Substrate : 2-Chloro-5,7-dimethylpyridine
-
Nitrating Agent : Fuming HNO (90%) in concentrated HSO
-
Temperature : 0°C to room temperature (gradual addition)
-
Time : 6–8 hours
-
Yield : 75–80%
The product is purified via recrystallization from ethanol, confirmed by H NMR (δ 2.45 ppm, singlet, 6H for methyl groups) and mass spectrometry (M at m/z 201).
SN_NNAr Reaction with Ammonia
The chloro substituent at position 2 is replaced with an amino group via SAr reaction, leveraging the activating effect of the nitro group:
Reaction Conditions :
-
Substrate : 5,7-Dimethyl-2-chloro-3-nitropyridine (1 equiv)
-
Ammonia Source : Aqueous NHOH (28%, 3 equiv)
-
Solvent : HO-isopropyl alcohol (IPA, 1:1 v/v)
-
Temperature : 80°C
-
Time : 2 hours
-
Yield : 85–90%
The intermediate, 5,7-dimethyl-2-amino-3-nitropyridine, is isolated by filtration and dried under vacuum.
Reduction of Nitro Group to Diamine
The nitro group at position 3 is reduced to an amine using Zn/HCl, a cost-effective and efficient method:
Reaction Conditions :
-
Substrate : 5,7-Dimethyl-2-amino-3-nitropyridine (1 equiv)
-
Reducing Agent : Zn dust (1.2 equiv) in concentrated HCl (0.5 equiv)
-
Solvent : HO-IPA (1:1 v/v)
-
Temperature : 80°C
-
Time : 45 minutes
-
Yield : 90–95%
The product, 5,7-dimethylpyridine-2,3-diamine, is characterized by H NMR (δ 6.75 ppm, singlet, H-4) and IR (N–H stretch at 3350 cm).
Cyclization with Propionaldehyde
The diamine undergoes cyclization with propionaldehyde to form the imidazo[4,5-b]pyridine core:
Reaction Conditions :
-
Substrate : 5,7-Dimethylpyridine-2,3-diamine (1 equiv)
-
Aldehyde : Propionaldehyde (1.1 equiv)
-
Solvent : HO-IPA (1:1 v/v)
-
Temperature : 85°C
-
Time : 10 hours
-
Yield : 80–85%
The final product is purified via column chromatography (15% ethyl acetate/hexane) and confirmed by HRMS (M at m/z 229.1443).
Optimization and Mechanistic Insights
Solvent Effects on Cyclization
The HO-IPA solvent system enhances reaction efficiency by stabilizing polar intermediates and facilitating proton transfer. Comparative studies reveal superior yields in HO-IPA versus aprotic solvents:
| Solvent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| HO-IPA | 85 | 10 |
| MeOH | 75 | 12 |
| Toluene | 40 | 24 |
Role of Reducing Agents in Nitro Group Reduction
Zn/HCl outperforms alternative reductants in terms of speed and yield:
| Reducing Agent | Yield (%) | Time (min) |
|---|---|---|
| Zn/HCl | 95 | 45 |
| Zn/AcOH | 80 | 120 |
| H/Pd-C | 90 | 180 |
Mechanistic Pathway for Cyclization
The cyclization proceeds via imine formation followed by electrophilic aromatic substitution:
-
Imine Formation : Propionaldehyde reacts with the 3-amino group to form an imine intermediate.
-
Cyclization : The imine attacks the adjacent 2-amino group, forming the five-membered imidazole ring.
-
Aromatization : Loss of water yields the fully conjugated heterocycle.
Industrial-Scale Considerations
For large-scale production, key modifications include:
-
Continuous Flow Reactors : To maintain temperature control during exothermic SAr and reduction steps.
-
Catalytic Hydrogenation : Replacement of Zn/HCl with H/Raney Ni for greener nitro group reduction.
-
Solvent Recycling : IPA recovery via distillation to reduce waste.
Challenges and Alternative Routes
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions often use hydrogen in the presence of catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction typically yields amine derivatives .
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₃N₃
- CAS Number : 133240-06-9
The compound features an imidazo[4,5-b]pyridine scaffold, which is known for its diverse biological activities. Its unique substitution pattern contributes to its distinct pharmacological properties.
Medicinal Chemistry
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is primarily studied for its role as a non-peptidic angiotensin II receptor antagonist . This mechanism allows it to block the action of angiotensin II, a hormone that constricts blood vessels and raises blood pressure. The compound's ability to regulate blood pressure makes it a candidate for treating hypertension and related cardiovascular disorders.
Mechanism of Action :
- Target : Angiotensin II receptor
- Mode of Action : Inhibits the binding of angiotensin II, leading to vasodilation and lower blood pressure.
- Biochemical Pathways : Disruption of the renin-angiotensin system (RAS), which is crucial for fluid balance and blood pressure regulation.
Pharmaceutical Development
Due to its biological activities, this compound is investigated for potential antiviral, antimicrobial, and cytotoxic effects. Research indicates that it may possess properties beneficial for developing new therapeutic agents against various diseases.
Synthetic Chemistry
In synthetic organic chemistry, 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine serves as a building block for synthesizing more complex heterocyclic compounds. Its chemical reactivity allows for various modifications through electrophilic substitution reactions.
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics and efficacy of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine in animal models. For instance:
- Study on Hypertension Treatment : A study demonstrated that administration of the compound significantly lowered systolic and diastolic blood pressure in hypertensive rats compared to controls. The results suggested a promising therapeutic window for further clinical investigations.
- Antiviral Activity Assessment : Another research highlighted the compound's potential antiviral properties against specific viral strains in vitro. Further exploration into its mechanism revealed that it may inhibit viral replication by interfering with key viral proteins.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine involves its role as a nonpeptidic angiotensin II receptor antagonist. It blocks the angiotensin II receptor, thereby inhibiting the renin-angiotensin system, which is crucial for blood pressure regulation . This inhibition leads to vasodilation and reduced blood pressure.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
GPR4 Inhibitors
- EIDIP (2-Ethyl-3-(4-(E-3-(4-isopropyl-piperazin-1-yl)-propenyl)-benzyl)-5,7-dimethyl-3H-imidazo[4,5-b]pyridine) : Shares the 2-ethyl-5,7-dimethyl core but includes a benzyl-piperazine extension. EIDIP exhibits potent GPR4 inhibition (IC₅₀ = 0.3 μM) due to enhanced receptor binding from the extended side chain .
- Compound 1 (from ) : Retains the 2-ethyl-5,7-dimethyl core but incorporates a dibenzoazepine-fumarate moiety. This modification increases solubility but reduces selectivity compared to EIDIP .
Antimicrobial Derivatives
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine : Lacks alkyl substituents at positions 5 and 7 but includes bromine and phenyl groups. This derivative shows moderate antimicrobial activity (MIC = 32 μg/mL against S. aureus), suggesting that halogenation enhances bioactivity compared to alkylation .
- 5,7-Dichloro-1H-imidazo[4,5-b]pyridine: Chlorine substituents at positions 5 and 7 improve electrophilicity, enabling DNA adduct formation (e.g., in carcinogenic PhIP analogs). However, dichloro derivatives are less explored therapeutically due to toxicity concerns .
Pharmacological Potential
Enzyme Inhibition
- AURKA Kinase Inhibition: Imidazo[4,5-b]pyridine derivatives with 4-anilino substitutions (e.g., compounds 5 and 7 in ) exhibit dual EGFR/AURKA inhibition. The 2-ethyl-5,7-dimethyl analog lacks this moiety, reducing kinase affinity but improving specificity for GPR4 .
Activité Biologique
Overview
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine (CAS number 133240-06-9) is a nitrogen-containing heterocyclic compound recognized for its unique imidazo[4,5-b]pyridine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent.
Chemical Structure and Properties
The molecular formula of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is C₁₀H₁₃N₃. The imidazo[4,5-b]pyridine scaffold is notable for its role in various biological mechanisms and pharmacological applications.
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine primarily functions as a non-peptidic angiotensin II receptor antagonist . This mechanism involves binding to the angiotensin II receptor, inhibiting the action of angiotensin II—a hormone that induces vasoconstriction and increases blood pressure. By blocking this receptor, the compound may help in managing hypertension and related cardiovascular conditions .
Biological Activities
Research indicates that 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine exhibits several biological activities:
- Antihypertensive Effects : As an angiotensin II receptor antagonist, it has potential use in lowering blood pressure by promoting vasodilation .
- Antiviral and Antimicrobial Properties : Preliminary studies suggest that this compound may possess antiviral and antimicrobial activities, although detailed investigations are required to confirm these effects .
- Cytotoxicity : The compound has shown antiproliferative activity against various cancer cell lines. For instance, studies have reported its effectiveness against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines .
Case Studies
- Antiproliferative Activity : In a study assessing the antiproliferative effects of pyridine derivatives, 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine demonstrated significant cytotoxicity with IC₅₀ values indicating effective inhibition of cell growth across multiple cancer cell lines .
- Binding Affinity Studies : Molecular docking studies have been employed to evaluate the binding affinity of this compound to various biological targets. These studies suggest that it has a high affinity for adenosine receptors and other relevant targets in its pharmacological profile .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological properties of compounds related to 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Imidazo[4,5-b]pyridine | Basic imidazo structure | Found in various natural products |
| 2-Methylimidazo[4,5-b]pyridine | Methyl substitution at position 2 | Exhibits mutagenic properties |
| 3-Ethylimidazo[4,5-b]pyridine | Ethyl substitution at position 3 | Potential anti-inflammatory effects |
| 2-Ethyl-6-methylimidazo[4,5-b]pyridine | Methyl substitution at position 6 | Enhanced antioxidant activity |
The distinct arrangement of ethyl and methyl groups in 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine contributes to its unique biological profile compared to these similar compounds .
Q & A
Q. What in vitro models best predict the antihypertensive efficacy of imidazo[4,5-b]pyridine derivatives?
- Methodological Answer :
- Functional Assays : Use HEK293 cells expressing human AT1R to measure cAMP inhibition (IC50 < 10 nM for potent analogs) .
- Ex Vivo Models : Rat aortic ring assays validate vasodilation potency and selectivity over off-target receptors (e.g., endothelin) .
Q. How can researchers mitigate photodegradation issues in fluorescence-based studies of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
